

Spectroscopic comparison of different p-menthane diols

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Compound of Interest

Compound Name: *p*-Menth-8-ene-1,2-diol

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A Comparative Spectroscopic Guide to p-Menthane Diols

For researchers, scientists, and professionals in drug development and natural product chemistry, the precise structural elucidation of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of three p-menthane diol isomers: p-menthane-1,3-diol, p-menthane-1,8-diol (terpin hydrate), and the diastereomers of p-menthane-3,8-diol (cis and trans). By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this guide highlights the distinct spectral features that enable the unambiguous identification of each isomer.

p-Menthane diols are a class of monoterpenoids with a cyclohexane ring core. The spatial arrangement of the hydroxyl and alkyl substituents gives rise to various isomers, each with unique physicochemical properties. Understanding their distinct spectroscopic fingerprints is crucial for quality control, stereoselective synthesis, and the investigation of their biological activities.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for the different p-menthane diol isomers. These spectral data provide a basis for the differentiation and characterization of these closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of p-Menthane Diols (CDCl_3)

Compound	Proton Assignment	Chemical Shift (δ , ppm)
p-Methane-1,3-diol	(Specific assignments require further 2D NMR analysis)	(Data not readily available in summarized format)
p-Methane-1,8-diol (Terpin Hydrate)	(Specific assignments require further 2D NMR analysis)	(Data not readily available in summarized format)
cis-p-Menthane-3,8-diol	H-7 (CH_3)	0.87 (d, $J=6.35$ Hz)
H-9, H-10 (CH_3)	1.22 (s), 1.35 (s)	
H-3	4.40 (br s)	
trans-p-Menthane-3,8-diol	H-7 (CH_3)	0.92 (d, $J=6.5$ Hz)
H-9, H-10 (CH_3)	1.16 - 1.25 (m)	
H-3	3.71 (td, $J=10.50, 4.15$ Hz)	

Table 2: ^{13}C NMR Spectral Data of p-Menthane Diols (CDCl_3)

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
p-Methane-1,3-diol	(Data not readily available in summarized format)	(Data not readily available in summarized format)
p-Methane-1,8-diol (Terpin Hydrate)[1]	C1, C8	71.5, 72.5
CH ₃ (on C1)	27.5	
CH ₃ (on C8)	27.2, 27.8	
CH (C4)	43.5	
CH ₂ (ring)	22.5, 30.5, 34.0	
cis-p-Menthane-3,8-diol	C-3	67.96
C-8	73.19	
C-7 (CH ₃)	22.15	
C-9, C-10 (CH ₃)	25.52, 28.71, 28.86	
C-4	42.44	
C-1	48.20	
trans-p-Menthane-3,8-diol	C-3	72.83
C-8	74.97	
C-7 (CH ₃)	21.93	
C-9, C-10 (CH ₃)	27.00, 29.92	
C-4	44.41	
C-1	53.27	

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands of p-Menthane Diols (KBr Pellet)

Compound	O-H Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
p-Methane-1,3-diol	(Broad band expected ~3300-3400)	(Expected in the 1000-1200 region)
p-Methane-1,8-diol (Terpin Hydrate)[1]	~3420 (broad)	~1120, 1160
cis-p-Menthane-3,8-diol	~3380 (broad)	~1130
trans-p-Menthane-3,8-diol	~3270 (broad)	~1030, 1080

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry (Electron Ionization) Fragments of p-Menthane Diols

Compound	Key m/z values
p-Methane-1,3-diol	154 [M-H ₂ O] ⁺ , 139, 121, 111, 95, 81
p-Methane-1,8-diol (Terpin Hydrate)[1]	154 [M-H ₂ O] ⁺ , 136, 121, 93, 81, 59
p-Menthane-3,8-diol[2][3]	154 [M-H ₂ O] ⁺ , 139, 121, 96, 81, 59

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified p-menthane diol isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C is suitable.
- ¹H NMR Parameters:
 - Spectral Width: ~16 ppm

- Pulse Angle: 30-45 degrees
- Acquisitions: 16-64 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Parameters:
 - Spectral Width: ~220 ppm
 - Technique: Proton-decoupled
 - Acquisitions: 1024 or more scans are typically required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid p-menthane diol isomer with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded and subtracted from the sample spectrum.

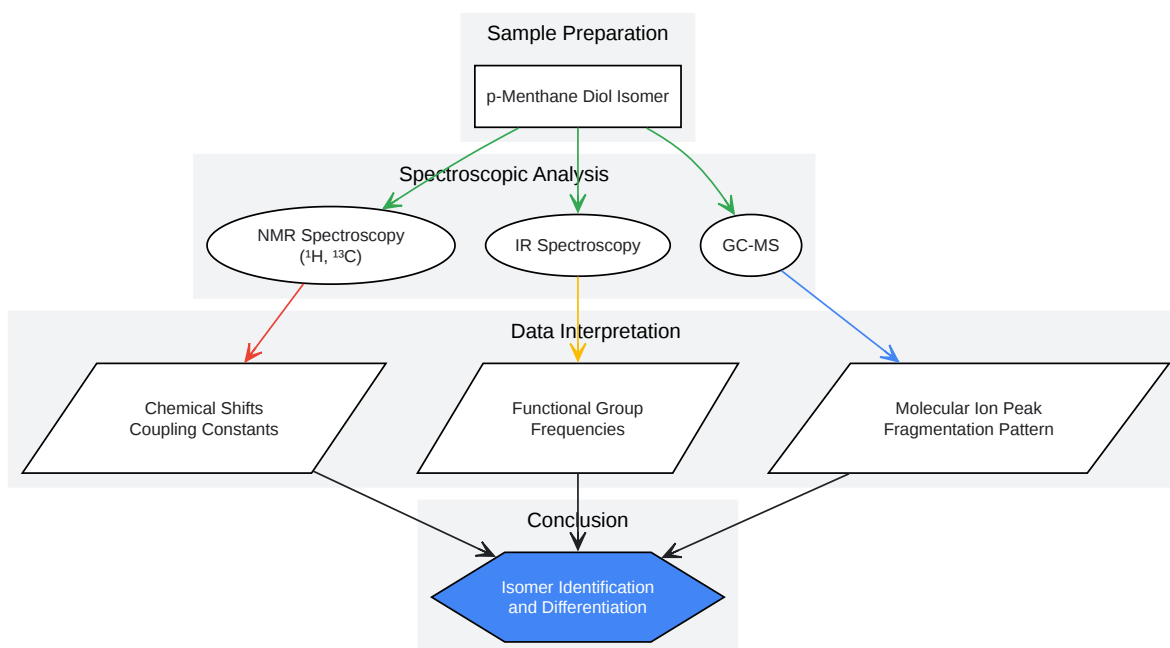
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the p-menthane diol isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:

- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
- Injection Mode: Splitless.
- Temperature Program: An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to a final temperature of 250°C, held for 5-10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of p-menthane diol isomers.



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Caption: Workflow for the spectroscopic differentiation of p-menthane diol isomers.

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